2,4-二甲氧基-6-甲基苯磺酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

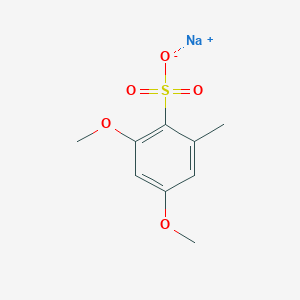

Sodium;2,4-dimethoxy-6-methylbenzenesulfonate is a chemical compound that belongs to the class of organosulfonates. These compounds typically consist of a benzene ring substituted with various functional groups, including sulfonate (SO3-) groups, which are bound to sodium ions. The presence of sodium suggests that these compounds are salts, and the specific arrangement of substituents on the benzene ring can significantly influence their physical and chemical properties.

Synthesis Analysis

The synthesis of sodium;2,4-dimethoxy-6-methylbenzenesulfonate and related compounds often involves the sulfonation of benzene derivatives followed by neutralization with sodium hydroxide or other sodium sources. For example, the synthesis of sodium 4-azidobenzenesulfonate was achieved by reacting 4-diazoniumbenzenesulfonate with sodium azide in methanol . This method could potentially be adapted for the synthesis of sodium;2,4-dimethoxy-6-methylbenzenesulfonate by starting with an appropriately substituted benzene derivative.

Molecular Structure Analysis

The molecular structure of sodium organosulfonates is characterized by the coordination of sodium ions with oxygen atoms from the sulfonate groups and other possible ligands. For instance, in the crystal structure of anhydrous sodium 2-aminobenzenesulfonate, the sodium ion is coordinated in a distorted octahedral arrangement with oxygen atoms from sulfonate groups and an amine nitrogen . This coordination environment is likely to be similar in sodium;2,4-dimethoxy-6-methylbenzenesulfonate, with the sodium ion being coordinated by oxygen atoms from the sulfonate group and possibly by oxygen atoms from the methoxy groups.

Chemical Reactions Analysis

Sodium organosulfonates can participate in various chemical reactions, primarily due to the reactivity of the sulfonate group. They can act as surfactants, reacting with other compounds to form complexes or micelles in solution. For example, sodium 4-dodecylbenzenesulfonate can react with a specific reagent to show a color change, which is used for its spectrophotometric determination . Similar reactions could be expected for sodium;2,4-dimethoxy-6-methylbenzenesulfonate, depending on the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium organosulfonates are influenced by their molecular structure. The presence of sodium ions and sulfonate groups typically renders these compounds water-soluble. Their solubility, melting points, and other physical properties can be further modified by the presence of additional functional groups, such as methoxy or methyl groups. The crystal structure of sodium 4-azidobenzenesulfonate, for example, shows that the compound forms sheets in the crystal lattice, which could affect its solubility and melting point . These properties are crucial for their applications in various industries, including detergents, dyes, and pharmaceuticals.

科学研究应用

通过协同离子相互作用和电荷辅助氢键进行分子开关

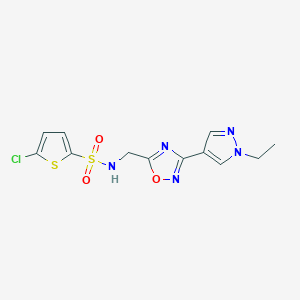

Gurbanov 等人 (2017) 的研究讨论了 2-(2-(1-氰基-2-氧代丙基)肼基)苯磺酸钠 (NaHL) 的合成及其在分子开关中的应用,该开关由协同离子相互作用和电荷辅助氢键转变促进 (Gurbanov 等人,2017).

表面功能化介孔二氧化硅纳米颗粒的吸附研究

Kim 等人 (2019) 探讨了十二烷基苯磺酸钠 (SDBS) 在吸附中的用途,特别是针对放射性原子(包括铯离子)的去除。该研究开发了一种具有介孔的二氧化硅吸附剂,通过静电吸引有效去除高浓度的 SDBS (Kim 等人,2019).

亲水性苯乙烯基均聚物和嵌段共聚物的合成

Mitsukami 等人 (2001) 通过可逆加成-断裂链转移聚合 (RAFT) 直接在水性介质中合成了 4-苯乙烯磺酸钠的均聚物,从而获得了窄分子量分布。该方法还可以合成水性介质中的 4-乙烯基苯甲酸钠嵌段共聚物,突出了聚合物的刺激响应性和可逆 pH 诱导胶束化特性 (Mitsukami 等人,2001).

发光梯形镧系配位聚合物的合成

Yang 等人 (2008) 报道了使用 4-羟基苯磺酸钠二水合物和 LnCl3·6H2O 合成新型 1-D 骨架化合物的合成,该化合物产生了发光的梯形镧系配位聚合物。这些化合物表现出显着的发光特性,表明在材料科学中具有潜在的应用 (Yang 等人,2008).

水溶性(苯氧基)亚胺钯(II)配合物作为催化剂

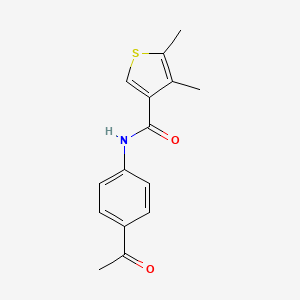

Akiri 和 Ojwach (2021) 研究了水溶性(苯氧基)亚胺钯(II)配合物作为 1-己烯双相甲氧羰化的催化剂。这些配合物表现出活性催化,在 20 小时内产率高达 92%,并表现出有利于线性酯的区域选择性。该研究强调了这些配合物在催化应用中的潜力,尤其是在甲氧羰化过程中 (Akiri & Ojwach,2021).

安全和危害

The safety information for Sodium;2,4-dimethoxy-6-methylbenzenesulfonate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

sodium;2,4-dimethoxy-6-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5S.Na/c1-6-4-7(13-2)5-8(14-3)9(6)15(10,11)12;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBGMSKIPLLNDN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

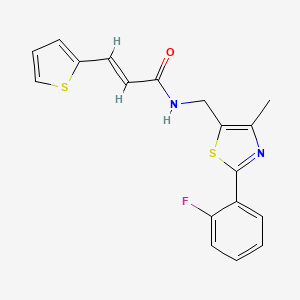

CC1=CC(=CC(=C1S(=O)(=O)[O-])OC)OC.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NaO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;2,4-dimethoxy-6-methylbenzenesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)

![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)

![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)

![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2511537.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2511538.png)